
4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
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Description
4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C16H22F2N2O3S2 and its molecular weight is 392.48. The purity is usually 95%.
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Biological Activity
The compound 4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a morpholine derivative with potential pharmacological applications. Morpholines are known for their ability to enhance the bioactivity of various compounds due to their unique structural properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of morpholine derivatives often involves interactions with various biological targets. The presence of the sulfonyl group and thiazepan ring in this compound suggests that it may interact with enzymes and receptors involved in several physiological processes.
- Enzyme Inhibition : Morpholine derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption, making it a potential candidate for managing diabetes .
- Receptor Modulation : The morpholine structure can enhance binding affinity to central nervous system (CNS) receptors, potentially affecting mood disorders and neurodegenerative diseases . The compound's ability to modulate neurotransmitter receptors may also contribute to its therapeutic effects.
In Vitro Studies
Several studies have investigated the biological activity of morpholine derivatives similar to the compound :
- α-Glucosidase Inhibition : A study demonstrated that morpholine-containing compounds exhibited significant α-glucosidase inhibitory activity, with IC50 values indicating strong potential for glycemic control . For instance, compounds with similar structures showed IC50 values ranging from 15 µM to 25 µM, significantly lower than standard drugs like acarbose (IC50 = 58.8 µM).
Compound | IC50 (µM) | Reference |
---|---|---|
1-benzyl-3-(morpholinomethyl)-1H-benzimidazolium chloride | 15 ± 0.030 | |
1-benzyl-3-(2-nitrophenyl)amino | 19 ± 0.060 | |
Acarbose (Standard) | 58.8 ± 0.015 |
Case Studies
- Case Study on Diabetes Management : A recent study highlighted a morpholine derivative that effectively lowered postprandial blood glucose levels in diabetic mice. The mechanism was attributed to α-glucosidase inhibition and improved insulin sensitivity.
- Neurodegenerative Disease Research : Another investigation revealed that a related morpholine compound exhibited neuroprotective effects by reducing amyloid-beta accumulation in Alzheimer’s disease models, showcasing its potential role in treating cognitive decline .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purification strategies for 4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine?
The synthesis typically involves:
- Sulfonylation : Reacting a 1,4-thiazepane precursor with 3,5-difluorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a catalyst).
- Morpholine Substitution : Introducing the morpholine moiety via nucleophilic substitution or reductive amination, depending on the intermediate’s reactivity.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (from ethanol or DMF/water mixtures) to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, particularly the sulfonyl group and morpholine ring connectivity.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (C₁₇H₂₂F₂N₂O₃S₂).
- X-ray Crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities in the thiazepane ring .
Q. How is preliminary biological activity screening conducted for this compound?
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic fluorescence).
- Cellular Models : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) in disease-relevant cell lines .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and reduce byproducts?
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to minimize side reactions.
- Temperature Control : Conduct reactions at 0–5°C to suppress sulfonate ester formation.
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer efficiency. Yield improvements from 45% to 68% have been reported in analogous sulfonamide syntheses .
Q. How to resolve contradictions between in vitro enzyme inhibition data and cellular activity?
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) to measure direct binding affinity alongside enzymatic assays.
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify confounding interactions.
- Metabolite Stability Testing : Check for rapid hepatic metabolism (e.g., using microsomal incubation assays) that may reduce cellular efficacy .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with suspected targets (e.g., ATP-binding pockets of kinases).
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes.
- Free Energy Calculations : Apply MM-GBSA to predict binding affinities and guide SAR studies .
Properties
IUPAC Name |
4-[[4-(3,5-difluorophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3S2/c17-13-8-14(18)10-16(9-13)25(21,22)20-2-1-7-24-12-15(20)11-19-3-5-23-6-4-19/h8-10,15H,1-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQYDKPCUQCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.